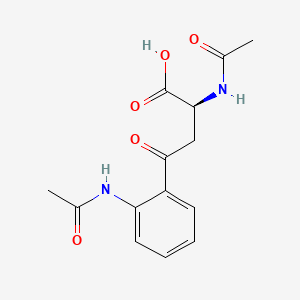
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is a derivative of L-Kynurenine, an intermediate in the kynurenine pathway of tryptophan metabolism. This compound plays a significant role in various biological processes, including immune response modulation and neuroprotection . It is of particular interest in medical and biochemical research due to its involvement in the synthesis of several bioactive metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid can be synthesized through the acetylation of L-Kynurenine. The process typically involves reacting L-Kynurenine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including crystallization and chromatography, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid, a neuroprotective agent.
Reduction: Reduction reactions can convert it into other metabolites within the kynurenine pathway.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride and other acylating agents are commonly used for substitution reactions.
Major Products Formed
Kynurenic Acid: Formed through oxidation reactions.
3-Hydroxykynurenine: Another significant product formed through enzymatic reactions in the kynurenine pathway.
Aplicaciones Científicas De Investigación
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid exerts its effects primarily through its metabolites in the kynurenine pathway. It acts on molecular targets such as the N-methyl-D-aspartate (NMDA) receptor and G protein-coupled receptor 35 (GPR35) . These interactions lead to the modulation of neuronal excitability and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Kynurenic Acid: A neuroprotective metabolite of L-Kynurenine.
3-Hydroxykynurenine: Another metabolite involved in oxidative stress responses.
Anthranilic Acid: A product of the kynurenine pathway with distinct biological activities.
Uniqueness
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is unique due to its dual role as both a precursor and a metabolite in the kynurenine pathway. Its ability to modulate immune responses and neuronal excitability makes it a valuable compound in both research and therapeutic contexts .
Propiedades
Número CAS |
1301-03-7 |
|---|---|
Fórmula molecular |
C14H16N2O5 |
Peso molecular |
292.291 |
Nombre IUPAC |
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-8(17)15-11-6-4-3-5-10(11)13(19)7-12(14(20)21)16-9(2)18/h3-6,12H,7H2,1-2H3,(H,15,17)(H,16,18)(H,20,21)/t12-/m0/s1 |
Clave InChI |
ICDIWXSXHWPWBS-LBPRGKRZSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















